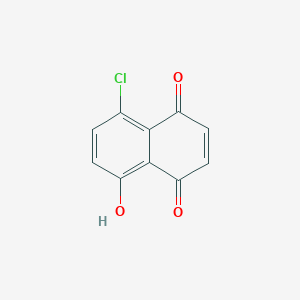

5-Chloro-8-hydroxynaphthalene-1,4-dione

Description

Contextualization within Naphthoquinone Chemistry

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). wikipedia.org Their structure consists of a naphthalene ring system fused to a quinone ring, creating a fully conjugated cyclic dione. numberanalytics.com This arrangement results in a planar, unsaturated molecule with distinctive chemical and physical properties. numberanalytics.com The two most common isomers are 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277), with the latter being the structural basis for the subject of this article. wikipedia.org

The 1,4-naphthoquinone core is a prominent feature in many naturally occurring and synthetic compounds. jst.go.jpwikipedia.org These compounds are found in various plants, fungi, bacteria, and even animals. jst.go.jpbritannica.com Natural naphthoquinones like juglone (B1673114), lawsone, and plumbagin (B1678898) have been subjects of scientific investigation for jejich biological activities. jst.go.jpjem-online.org Juglone (5-hydroxy-1,4-naphthoquinone), for instance, is a well-known allelochemical found in walnut trees. nih.govmdpi.com The quinone ring, with its conjugated carbonyl groups, is susceptible to reduction, oxidation, and addition reactions, making it a versatile scaffold for chemical synthesis. numberanalytics.comjst.go.jp

5-Chloro-8-hydroxynaphthalene-1,4-dione is a derivative of the naphthoquinone family, specifically a halogenated analogue of juglone. Its structure features a 1,4-naphthoquinone core with a hydroxyl group at the C8 position and a chlorine atom at the C5 position. This substitution pattern is expected to modulate the electronic properties and reactivity of the molecule compared to its parent compound, juglone.

Overview of Foundational Research on the Compound and Related Structures

Direct foundational research specifically on 5-Chloro-8-hydroxynaphthalene-1,4-dione is not extensively detailed in publicly available literature. However, a significant body of research on structurally related compounds provides a crucial scientific context. The study of juglone and its derivatives is particularly relevant. nih.govnih.gov Research has explored juglone's chemical properties, its role in oxidative stress, and its various biological effects, which are often attributed to its naphthoquinone core. jem-online.orgnih.gov

The synthesis of naphthoquinone derivatives is a well-established field in organic chemistry. numberanalytics.com Methods often involve the oxidation of naphthalene derivatives or Diels-Alder reactions. numberanalytics.com Research into the synthesis of halogenated naphthoquinones and other derivatives is driven by the aim to create analogues with specific properties. For example, studies have detailed the synthesis of various 1,4-naphthoquinone analogues, including those with amino, bromo, or methyl group substitutions, to investigate their structure-activity relationships. nih.gov The synthesis of related structures, such as 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) and its derivatives, has also been a subject of chemical research, providing pathways to complex naphthoquinone structures. researchgate.netchemicalbook.com These synthetic strategies and the understanding of the chemical behavior of related compounds like juglone and naphthazarin form the foundational knowledge base for approaching the synthesis and potential properties of 5-Chloro-8-hydroxynaphthalene-1,4-dione. nih.govchemicalbook.com

Chemical Data for 5-Chloro-8-hydroxynaphthalene-1,4-dione

The following table summarizes key computed properties for 5-Chloro-8-hydroxynaphthalene-1,4-dione.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | |

| Molecular Weight | 208.60 g/mol | echemi.com |

| Exact Mass | 207.9927217 u | echemi.com |

| Topological Polar Surface Area | 54.4 Ų | echemi.com |

| Heavy Atom Count | 14 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

| Covalently-Bonded Unit Count | 1 | echemi.com |

| CAS Number | 107748-07-2 | parchem.com |

Properties

IUPAC Name |

5-chloro-8-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-5-1-2-7(13)10-8(14)4-3-6(12)9(5)10/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLFRAOUTIXEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306642 | |

| Record name | NSC178010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52431-59-1 | |

| Record name | 1, 5-chloro-8-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC178010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 5 Chloro 8 Hydroxynaphthalene 1,4 Dione

Established Synthetic Methodologies for Naphthoquinones and Specific Analogs

The synthesis of the 1,4-naphthoquinone (B94277) core is well-established, with several classical and modern methods available to chemists. These methods often provide access to a wide range of analogs, which can then be further functionalized.

One of the most common approaches is the Friedel-Crafts acylation . This reaction typically involves the condensation of a substituted benzene (B151609) with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, followed by a cyclization step. For instance, the synthesis of 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) can be achieved from maleic anhydride and hydroquinone (B1673460). nih.gov

Metal-mediated reactions also play a crucial role in forming the naphthoquinone skeleton. These can include various cross-coupling reactions to build the naphthalene (B1677914) ring system before oxidation to the quinone. k-state.edu

Furthermore, many synthetic strategies begin with naturally abundant naphthoquinones like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), lapachol , or lawsone (2-hydroxy-1,4-naphthoquinone) as starting materials. drummersgardencenter.comparchem.com These compounds provide a pre-formed naphthoquinone core that can be chemically modified. For example, the synthesis of menaquinones (Vitamin K2 derivatives) can start from menadione (B1676200) (2-methyl-1,4-naphthoquinone), which undergoes alkylation at the C3 position. k-state.edu

Below is a summary of key synthetic strategies for the naphthoquinone scaffold.

Interactive Table: Established Synthetic Methodologies for Naphthoquinones| Methodology | Description | Typical Reagents | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Condensation of an aromatic ring with an anhydride followed by cyclization. | Maleic anhydride, Hydroquinone, AlCl₃ | Builds the core bicyclic structure from simple precursors. nih.gov |

| Oxidation of Naphthalenes | Direct oxidation of substituted naphthalenes to the corresponding quinone. | Chromic acid, Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Useful when the substituted naphthalene is readily available. |

| Diels-Alder Reaction | Cycloaddition between a benzoquinone and a substituted diene. | Benzoquinone, Butadiene derivatives | Forms the bicyclic system in a single, often stereocontrolled, step. |

| Metal-Mediated Synthesis | Various methods including cross-coupling and C-H activation to build the ring system. | Palladium catalysts, Rhodium catalysts | Offers high efficiency and functional group tolerance. k-state.edu |

| Modification of Natural Products | Chemical transformation of naturally occurring naphthoquinones. | Juglone, Lawsone, Lapachol | Utilizes readily available and complex starting materials. drummersgardencenter.comparchem.com |

Targeted Synthesis of 5-Chloro-8-hydroxynaphthalene-1,4-dione and its Direct Precursors

The targeted synthesis of 5-Chloro-8-hydroxynaphthalene-1,4-dione (CAS 107748-07-2) proceeds from its direct precursor, 5,8-dihydroxy-1,4-naphthoquinone, commonly known as naphthazarin. nih.govgoogle.com The synthesis involves the regioselective chlorination of the naphthazarin scaffold. While specific literature detailing this exact transformation is sparse, the synthesis of related chloronaphthazarins is known, particularly as intermediates in the total synthesis of other natural products like echinochrome. researchgate.net

The general strategy would involve the reaction of naphthazarin with a suitable chlorinating agent. Controlling the regioselectivity is the key challenge, as naphthazarin possesses two equivalent hydroxyl groups and four available positions on the aromatic ring for substitution. The inherent symmetry of the naphthazarin molecule simplifies the number of possible monochlorinated isomers. The synthesis of related 5-chloro-8-hydroxyquinoline (B194070) requires chlorination of 8-hydroxyquinoline (B1678124), indicating that direct chlorination of the aromatic ring is a viable pathway. google.comresearchgate.net

Plausible Synthetic Route:

Preparation of Naphthazarin: The precursor, 5,8-dihydroxy-1,4-naphthoquinone, is synthesized via the Friedel-Crafts reaction of maleic anhydride and hydroquinone in the presence of an AlCl₃-NaCl melt, followed by acidic workup. nih.gov

Regioselective Chlorination: Naphthazarin is then subjected to a chlorination reaction. A variety of chlorinating agents could be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in an inert solvent. The reaction conditions (solvent, temperature, and catalyst) would need to be optimized to favor monochlorination at the C-5 position over other positions or dichlorination. The synthesis of other chlorinated compounds, such as 5-chloro-2-pentanone, utilizes reagents like triphosgene (B27547) as an efficient chlorine source. nih.gov

Derivatization Strategies for Structural Modification

The 1,4-naphthoquinone core is highly reactive and amenable to a wide array of chemical modifications, allowing for the generation of diverse libraries of derivatives. parchem.com

The introduction of new functional groups onto the naphthoquinone scaffold is a primary strategy for modifying its properties. The quinone ring contains a highly reactive dicarbonyl system, making it susceptible to various addition reactions. beilstein-journals.org

Nucleophilic Substitution: On halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, the chlorine atoms can be displaced by various nucleophiles. This allows for the introduction of amines, thiols, and alcohols. For example, reacting 2,3-dichloro-1,4-naphthoquinone with N-substituted ureas in the presence of sodium carbonate leads to the corresponding amino-naphthoquinone derivatives. k-state.edu

Michael Addition: The electron-deficient double bond of the quinone ring is susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles. This is a common method for introducing nitrogen, sulfur, or carbon substituents at the C-2 or C-3 positions. beilstein-journals.org

Introduction of Heterocycles: A wide range of heterocyclic moieties, including indoles, pyrazoles, and triazoles, have been attached to the naphthoquinone core. beilstein-journals.org This is often achieved through multi-component reactions or by coupling a functionalized naphthoquinone with a heterocyclic partner. researchgate.net

Interactive Table: Examples of Functional Group Introduction

| Functional Group | Synthetic Strategy | Example Reagents | Position of Functionalization |

|---|---|---|---|

| Amino Groups | Nucleophilic Substitution / Michael Addition | Amines, Anilines, Amino Acids | C2, C3, C5 |

| Thioether Groups | Michael Addition | Thiols, Cysteine | C2, C3 |

| Alkoxy/Aryloxy Groups | Nucleophilic Substitution | Alcohols, Phenols | C2, C3 |

| Indole (B1671886) Moieties | Friedel-Crafts Alkylation / Coupling | Indole, In(OTf)₃ | C2 |

| Triazole Moieties | Click Chemistry (CuAAC) | Azide-functionalized naphthoquinone + Alkyne | C2 or C3 via a linker |

| Imidazole Rings | Ring-closure reactions | Diamines, Aldehydes | Fused to the core |

Controlling the position of new substituents on the naphthoquinone scaffold is critical for structure-activity relationship studies. While the quinoid ring (positions C-2 and C-3) is often functionalized via addition or substitution reactions, modifying the benzenoid ring (positions C-5 to C-8) requires different strategies, typically involving C-H activation.

Recent advances have enabled the regioselective functionalization of the benzenoid ring. For example, a rhodium-catalyzed method has been developed for the C-5 selective C-H iodination of simple naphthoquinones. This provides a synthetic handle for subsequent cross-coupling reactions, offering a gateway to previously inaccessible A-ring analogues.

Transition metal-catalyzed C-H activation using a directing group strategy is another powerful tool. For instance, a native carbonyl group can direct a cobalt(III) catalyst to achieve regioselective C-H alkenylation of isoquinolones with 1,4-naphthoquinones.

Annulation reactions, where a new ring is fused onto the existing naphthoquinone scaffold, are a powerful method for creating complex, polycyclic systems. These reactions can significantly alter the electronic and steric properties of the parent molecule.

Aza-anthraquinones: N-Heterocyclic carbene (NHC)-catalyzed [3+3] annulation of 2-aminoquinones with α,β-unsaturated aldehydes (enals) provides an efficient route to functionalized aza-anthraquinones. researchgate.net

Furonaphthoquinones: Linear and angular furonaphthoquinones can be synthesized through the annulation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) derivatives. One method involves the oxidative [3+2] cycloaddition of lawsone with alkenes, mediated by cerium(IV) ammonium nitrate (CAN).

Benzo[g]quinoline-5,10-diones: These structures can be formed via aza-Diels-Alder reactions or other cyclization strategies, building a new pyridine (B92270) ring onto the naphthoquinone core.

The field of naphthoquinone synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental sustainability.

Catalyst Development: Novel catalytic systems are being explored to overcome existing limitations. Indium(III) triflate (In(OTf)₃) has been used as an effective catalyst for preparing 1,4-naphthoquinones possessing indole scaffolds under solvent-free conditions, representing a green chemistry approach.

Asymmetric Synthesis: The development of enantioselective methods is a key area of research. Chiral bifunctional thiourea (B124793) catalysts have been used for the asymmetric synthesis of dihydrofuranonaphthoquinones from lawsone.

Biocatalysis: The use of enzymes or whole-cell systems for the modification of naphthoquinones is an emerging field. Biotransformation of juglone and 1,4-naphthoquinone in chassis cells like E. coli has been shown to generate novel derivatives through the addition of different moieties.

C-H Functionalization: As mentioned previously, the direct functionalization of C-H bonds is a major area of innovation, offering more atom-economical and efficient routes to derivatives compared to traditional methods that require pre-functionalized substrates.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 8 Hydroxynaphthalene 1,4 Dione

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of 5-Chloro-8-hydroxynaphthalene-1,4-dione is central to its chemical reactivity. As a member of the naphthoquinone family, its chemistry is dominated by its ability to accept electrons and participate in proton-coupled electron transfer reactions.

Studies on structurally related 1,4-naphthoquinones, such as 5,8-dihydroxynaphthalene-1,4-dione (Naphthazarin), provide significant insight into these mechanisms. The redox processes are typically pH-dependent and occur in a diffusion-controlled manner. researchgate.net Voltammetric studies reveal that the presence of the α-hydroxyl group can stabilize the semiquinone radical intermediate formed by the gain of one electron and one proton. researchgate.net This stabilization can prevent the second reduction step, a deviation from the general mechanism often observed for quinones in various media. researchgate.net

The electrochemical behavior of similar hydroxyanthracenediones shows that the shift of peak potentials with changing pH is indicative of proton-coupled electron transfer reactions. researchgate.net For 5-Chloro-8-hydroxynaphthalene-1,4-dione, the two-electron reduction of the quinone moiety is a key process, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com This reaction produces a hydroquinone (B1673460). mdpi.com The reactivity of such quinones is often described by the energy of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 1: Electrochemical Parameters for a Related Naphthoquinone Derivative

| Parameter | Value/Observation | Reference |

| Reduction Mechanism | pH-dependent, diffusion-controlled process. | researchgate.net |

| Intermediate | Stabilization of a semiquinone radical. | researchgate.net |

| Electron Transfer | Two-electron reduction to hydroquinone. | mdpi.com |

| Catalysis | Can be catalyzed by enzymes like NQO1. | mdpi.com |

Nucleophilic Addition Reactions and Electrophilic Reactivity

The electrophilic nature of the quinone ring in 5-Chloro-8-hydroxynaphthalene-1,4-dione makes it susceptible to nucleophilic addition reactions. The carbon atoms of the double bond are electron-deficient and thus primary targets for nucleophiles.

A common reaction for naphthoquinones is the Michael addition. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) readily undergoes Michael addition with various nucleophiles. nih.gov Similarly, 5-Chloro-8-hydroxynaphthalene-1,4-dione can react with nucleophiles, although the presence of the chloro and hydroxyl groups influences the regioselectivity and reactivity of these additions. The electron-withdrawing nature of the carbonyl groups activates the C2 and C3 positions for attack.

The enol form of the molecule, which exists in equilibrium with the keto form, possesses a nucleophilic alpha-carbon. masterorganicchemistry.com This nucleophilic center can react with various electrophiles. masterorganicchemistry.com The pi-donating effect from the hydroxyl group enhances the electron density at the adjacent carbon, making it more nucleophilic. masterorganicchemistry.com

Tautomeric Equilibria and Their Influence on Reactivity

5-Chloro-8-hydroxynaphthalene-1,4-dione can exist in different tautomeric forms due to keto-enol tautomerism. libretexts.orglibretexts.org This is a proton-transfer equilibrium between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). libretexts.orglibretexts.org While the keto tautomer is generally more stable and favored at equilibrium for simple carbonyl compounds, several factors can stabilize the enol form. libretexts.org

For naphthazarin and its derivatives, which are structurally similar to 5-Chloro-8-hydroxynaphthalene-1,4-dione, tautomeric equilibria are well-documented. researchgate.netresearchgate.net The position of this equilibrium can be significantly influenced by substituents on the naphthoquinone core. Electron-withdrawing groups, for instance, can stabilize the aromatic system of one tautomer over another. researchgate.net Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can also play a crucial role in stabilizing certain enol forms. masterorganicchemistry.comyoutube.comyoutube.com The interconversion between tautomers can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.comyoutube.com

The existence of these tautomeric forms directly impacts the compound's reactivity. The enol tautomer, with its electron-rich double bond and nucleophilic alpha-carbon, reacts differently than the keto form, which is primarily an electrophile at the carbonyl carbons. masterorganicchemistry.com

Generation of Reactive Intermediates (e.g., Quinone Methides, Reactive Oxygen Species)

The chemical and biological activity of 5-Chloro-8-hydroxynaphthalene-1,4-dione is often mediated by the generation of reactive intermediates.

Reactive Oxygen Species (ROS): A key mechanism for many naphthoquinones involves the generation of reactive oxygen species. nih.gov The redox cycling of the quinone to its semiquinone radical and hydroquinone forms can lead to the transfer of electrons to molecular oxygen, producing superoxide (B77818) anions (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). mdpi.com This process is often a consequence of the bioreductive activation of the quinone. mdpi.com

Quinone Methides: While not directly documented for 5-Chloro-8-hydroxynaphthalene-1,4-dione in the provided context, related phenolic compounds can form highly reactive quinone methide intermediates. For example, quinolinone quinone methides can be generated from ortho-hydroxy methyl derivatives and are known to participate in cycloaddition reactions. rsc.org The generation of such intermediates from 5-Chloro-8-hydroxynaphthalene-1,4-dione would require specific precursor structures and reaction conditions.

Bioreductive Activation Processes

The biological effects of many quinone-containing compounds are dependent on their activation by cellular enzymes through bioreduction. nih.gov This process is a critical step that transforms the relatively stable quinone into more reactive species.

Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, are key players in the bioreductive activation of quinones. mdpi.comnih.gov NQO1 catalyzes a two-electron reduction of the quinone to the corresponding hydroquinone, bypassing the formation of the potentially toxic one-electron reduced semiquinone radical. mdpi.com This bioreductive activation can be a targeted process, as NQO1 levels are often elevated in various tumor cells. mdpi.comnih.gov

The resulting hydroquinone is often unstable and can undergo further reactions, including redox cycling to generate reactive oxygen species or acting as an alkylating agent. nih.gov Other enzymes, such as certain alcohol dehydrogenases and carbonyl reductases, can also participate in the reduction of quinone and related carbonyl compounds. mdpi.comnih.govmdpi.com The specificity and efficiency of these enzymatic reductions can be highly dependent on the structure of the quinone substrate. nih.govmdpi.com

Computational and Theoretical Studies of 5 Chloro 8 Hydroxynaphthalene 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-Chloro-8-hydroxynaphthalene-1,4-dione at the electronic level.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is critical to understanding its reactivity and stability. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule has high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to be excited. nih.govmdpi.com For 5-Chloro-8-hydroxynaphthalene-1,4-dione, the electron-withdrawing nature of the chloro group and the quinone ring, combined with the electron-donating hydroxyl group, significantly influences the energies of these orbitals. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the hydroxylated aromatic ring, while the LUMO is often centered on the electron-deficient quinone moiety.

Theoretical calculations allow for the determination of various quantum chemical descriptors that predict the molecule's reactivity. nih.gov

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; higher energy indicates a better donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; lower energy indicates a better acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. mdpi.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = χ2/(2η) | Measures the ability of a species to accept electrons; a high value indicates a good electrophile. nih.gov |

This table provides a framework for the types of data generated from quantum chemical calculations.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule using a color spectrum.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For 5-Chloro-8-hydroxynaphthalene-1,4-dione, these regions are expected to be localized around the oxygen atoms of the carbonyl (C=O) groups and the hydroxyl (-OH) group. nih.govresearchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Show areas of near-zero potential. nih.gov

The MEP map for this compound would clearly identify the carbonyl oxygens as the primary sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen of the hydroxyl group would appear as a positive region, capable of acting as a hydrogen bond donor. This detailed charge mapping is crucial for understanding intermolecular interactions, particularly in biological contexts like enzyme-inhibitor binding. nih.gov

Conformation and Tautomeric Stability Analysis

The structural conformation and potential tautomers of 5-Chloro-8-hydroxynaphthalene-1,4-dione are essential for understanding its chemical behavior. The naphthoquinone ring system is largely planar. researchgate.net A key structural feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl group at the C8 position and the adjacent carbonyl oxygen at the C1 position. This interaction forms a stable six-membered ring motif, which significantly influences the compound's conformation and reactivity by locking the hydroxyl proton in place. researchgate.net

DFT calculations can be used to compare the relative energies of different possible tautomers. For hydroxy-naphthoquinones, tautomerism can occur, for example, by shifting the proton from the hydroxyl group to one of the carbonyl oxygens, altering the quinone structure. nih.gov Computational analysis consistently shows that for juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives, the 1,4-naphthoquinone (B94277) tautomer is significantly more stable than other potential forms, such as the 1,2-naphthoquinone (B1664529) tautomer. nih.gov This stability is reinforced by the aromaticity and the intramolecular hydrogen bond.

Molecular Docking Simulations with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov This method is pivotal in drug discovery for identifying potential inhibitors. For a compound like 5-Chloro-8-hydroxynaphthalene-1,4-dione, which belongs to the naphthoquinone class known for its diverse biological activities, docking studies can suggest likely protein targets and binding modes.

Potential targets for naphthoquinone derivatives include quinone oxidoreductases (like NQO1), kinases, and various dehydrogenases. nih.govresearchgate.net Docking simulations place the ligand into the active site of the target protein and score the different poses based on binding affinity. The analysis of the best-docked pose reveals specific intermolecular interactions.

| Interaction Type | Potential Interacting Groups on Ligand | Example Protein Residue |

| Hydrogen Bonding | Carbonyl oxygens, Hydroxyl group | Serine, Threonine, Tyrosine, Aspartate, Histidine |

| Hydrophobic Interactions | Naphthalene (B1677914) ring system | Leucine, Valine, Isoleucine, Phenylalanine |

| Halogen Bonding | Chlorine atom | Electron-rich atoms like backbone carbonyl oxygen |

| π-π Stacking | Aromatic naphthalene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table illustrates hypothetical interactions between 5-Chloro-8-hydroxynaphthalene-1,4-dione and a protein active site, as predicted by molecular docking.

The results from docking can guide the synthesis of more potent and selective analogs by suggesting modifications to enhance these binding interactions. nih.gov

Molecular Dynamics Simulations and Ligand-Biomolecule Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of the protein and ligand.

For 5-Chloro-8-hydroxynaphthalene-1,4-dione, an MD simulation initiated from a docked pose would reveal:

Stability of Binding : Whether the ligand remains stably bound in the active site or if it dissociates over the simulation period.

Conformational Changes : How the protein structure adapts to the presence of the ligand and vice-versa.

Key Interaction Persistence : The stability and duration of crucial interactions like hydrogen bonds identified in the docking study.

These simulations validate the findings from molecular docking and provide a more realistic representation of the binding event in a solvated, dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov A QSAR model is developed by correlating calculated molecular descriptors (physicochemical, electronic, or steric properties) of a series of compounds with their experimentally determined activity.

For a series of naphthoquinone derivatives including 5-Chloro-8-hydroxynaphthalene-1,4-dione, a QSAR study would involve:

Calculating Descriptors : A wide range of descriptors would be calculated for each molecule, such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment), as well as others like LogP (lipophilicity), molecular weight, and topological indices.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links a subset of these descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted efficacy.

In Silico Prediction of Reactivity and Potential Interactions

The in silico analysis of 5-Chloro-8-hydroxynaphthalene-1,4-dione and its analogs provides significant insights into the molecule's electronic structure, reactivity, and potential biological interactions. Through computational methods like Density Functional Theory (DFT), researchers can predict the molecule's behavior and guide further experimental studies.

Reactivity Descriptors and Electronic Properties

Computational studies on closely related hybrid molecules of 1,4-naphthoquinone and 8-hydroxyquinoline (B1678124) have been conducted to determine their reactivity profiles. mdpi.comnih.gov These studies utilize the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to calculate key reactivity descriptors. mdpi.com While direct computational data for 5-Chloro-8-hydroxynaphthalene-1,4-dione is not extensively available, the analysis of its analogs, such as 2-((8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dione, offers valuable predictive information. mdpi.com

For these related compounds, the HOMO is typically located on the quinoline (B57606) and 1,4-quinone components, while the LUMO is concentrated on the 1,4-naphthoquinone part. mdpi.com The energy gap between these orbitals is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Based on the analysis of these analogs, several quantum chemical descriptors have been calculated, which are summarized in the table below. These descriptors suggest that naphthoquinone derivatives are good electron acceptors with high reactivity. mdpi.comnih.gov The ionization potential (I) and electron affinity (A) values indicate a stronger tendency to accept electrons rather than donate them. mdpi.com

Table 1: Calculated Reactivity Descriptors for 1,4-Naphthoquinone Analogs

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Analog 1 | -6.043 | -3.395 | 1.324 | 7.331 |

| Analog 2 | -5.922 | -3.230 | 1.346 | 7.227 |

| Analog 3 | -5.952 | -3.242 | 1.355 | 7.231 |

Data derived from computational analysis of 2-((8-hydroxyquinolin-5-yl)amino)naphthalene-1,4-dione and its derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with other chemical species. For analogs of 5-Chloro-8-hydroxynaphthalene-1,4-dione, MEP analysis reveals distinct electrophilic and nucleophilic regions. mdpi.com The areas around the oxygen atoms of the carbonyl and hydroxyl groups show a high electron density (nucleophilic regions, typically colored red), making them likely sites for electrophilic attack. Conversely, the regions near the hydrogen atoms of the aromatic rings are generally electron-deficient (electrophilic regions, colored blue), indicating sites susceptible to nucleophilic attack. mdpi.com This distribution of charge across the molecule is a key determinant of its reactivity and interaction patterns. mdpi.com

Potential Interactions and Molecular Docking

The potential for 5-Chloro-8-hydroxynaphthalene-1,4-dione to interact with biological macromolecules has been explored through molecular docking simulations of its analogs. These studies help to predict binding affinities and modes of interaction with protein targets.

One significant potential target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in cancer cells. nih.govnih.gov Molecular docking studies of 1,4-naphthoquinone-8-hydroxyquinoline hybrids have shown strong interactions with the active site of NQO1. mdpi.comnih.gov The binding is typically stabilized by hydrogen bonds between the carbonyl groups of the naphthoquinone moiety and amino acid residues in the protein's active site, such as tyrosine. mdpi.com

Another potential target for this class of compounds is Protein Disulfide Isomerase (PDI). nih.gov Derivatives of the parent compound, 5-Hydroxy-1,4-naphthoquinone (Juglone), have been shown to inhibit PDI, an enzyme involved in thrombosis and cancer progression. nih.gov Molecular docking has indicated that these compounds can bind to the catalytic active site of PDI. nih.gov Given the structural similarity, it is plausible that 5-Chloro-8-hydroxynaphthalene-1,4-dione could also interact with PDI.

The structural planarity of the naphthoquinone ring system, as confirmed by crystallographic studies of the closely related 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone, is an important feature that influences these potential interactions. nih.govresearchgate.net This planarity allows for effective stacking and fitting into the active sites of target proteins.

Biological Activities and Cellular/molecular Mechanisms Non Clinical Focus

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Inhibition of Cellular Proliferation and Viability in Various Malignancies

The 1,4-naphthoquinone (B94277) scaffold is a key feature in many compounds exhibiting potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Derivatives of juglone (B1673114) and other related naphthoquinones have demonstrated significant inhibitory activity against malignancies of the breast, colon, lung, and nervous system, as well as leukemia.

For instance, a derivative of juglone, 5-benzyl juglone, showed strong anti-proliferative activity against HCT-15 human colorectal cancer cells, with a half-maximal inhibitory concentration (IC50) of 12.27 μM. nih.gov This same compound also displayed high inhibitory activity against MCF-7 human breast cancer cells. nih.govresearchgate.net Glycoconjugates of 8-aminoquinoline, a structure related to the 8-hydroxy-naphthalene core, were cytotoxic to both HCT 116 (colon) and MCF-7 (breast) cancer cells, with IC50 values ranging from approximately 78 to 116 μM for the most active compound. mdpi.com

In the context of lung cancer, hybrids of 1,4-naphthoquinone and quinoline (B57606) have shown high activity against the A549 lung cancer cell line. Furthermore, these hybrids demonstrated greater cytotoxicity than the standard chemotherapy agent cisplatin (B142131) against both A549 and MCF-7 cells.

Derivatives of 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) have been evaluated against mouse neuroblastoma (Neuro-2a) cells, showing a range of cytotoxic activities. In studies on leukemia, 5-hydroxy-1,4-naphthoquinone (juglone) and 5,8-dihydroxy-1,4-naphthoquinone were found to exert cytotoxic effects on doxorubicin-resistant human leukemia cells (HL-60R).

The table below summarizes the cytotoxic activities of various compounds structurally related to 5-Chloro-8-hydroxynaphthalene-1,4-dione against several human cancer cell lines.

Cytotoxic Activity of Naphthoquinone Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Malignancy Type | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| 5-Benzyl juglone | HCT-15 | Colorectal Cancer | 12.27 | nih.gov |

| 8-Aminoquinoline Glycoconjugate (Cmpd. 17) | HCT 116 | Colorectal Cancer | 116.4 ± 5.9 | mdpi.com |

| 8-Aminoquinoline Glycoconjugate (Cmpd. 17) | MCF-7 | Breast Cancer | 78.1 ± 9.3 | mdpi.com |

| TCS (Triclosan) | HepG2 | Liver Cancer | 70 ± 10 | researchgate.net |

| TCS (Triclosan) | MCF-7/1B1 | Breast Cancer | 60 ± 20 | researchgate.net |

Induction of Apoptotic Pathways and Programmed Cell Death

A primary mechanism for the anti-cancer effect of juglone and its derivatives is the induction of apoptosis, or programmed cell death. Mechanistic studies on 5-benzyl juglone revealed that its anti-proliferative effects were associated with its ability to promote apoptosis in HCT-15 colon cancer cells. nih.govresearchgate.net The cytotoxic action of juglone itself is attributed to its capacity to induce cell death through both apoptotic and necrotic pathways. researchgate.net This induction of apoptosis is often a key contributor to the selectivity of these compounds against cancer cells compared to normal cells. nih.govresearchgate.net In colon cancer cells, the combination of 5-fluorouracil (B62378) with chloroquine (B1663885), another quinoline derivative, was found to enhance cytotoxicity and induce apoptosis. nih.gov

Modulation of Key Signaling Pathways (e.g., MAPK, Akt, STAT3)

The anti-cancer activity of naphthoquinones is also linked to their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and proliferation. While specific data on 5-Chloro-8-hydroxynaphthalene-1,4-dione is not available, related pyrazole (B372694) derivatives are known to inhibit pathways involved in cancer progression. evitachem.com In colon cancer models, the combination of 5-fluorouracil and chloroquine led to the down-regulation of key cell cycle proteins CDK2 and cyclin D1, which are components of proliferative signaling cascades. nih.gov

Enzyme Inhibition as a Mechanism of Action (e.g., Topoisomerases I/II, Hsp90, Aromatase, Pin1, EGFR)

Naphthoquinone derivatives are known to inhibit the function of various enzymes that are critical for cancer cell survival and proliferation. Some compounds in this class have been identified as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Another proposed mechanism involves the tumor-specific enzyme CYP1B1, which can bioactivate certain derivatives into active anti-cancer agents. researchgate.net

Interference with DNA Replication and Intercalation

The cytotoxicity of some quinone-based compounds is due to their ability to cause DNA damage. Juglone is known to have a clastogenic action, meaning it can induce breaks in chromosomes, leading to cell death. researchgate.net This damage to DNA can halt the cell cycle and trigger apoptotic pathways, effectively stopping the proliferation of cancer cells.

Redox Imbalance and Oxidative Stress Induction in Cellular Systems

A hallmark of the 1,4-naphthoquinone chemical structure is its ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. The cytotoxic effect of juglone is partly attributed to this mechanism. researchgate.net The accumulation of ROS can cause widespread damage to cellular components, including membranes, proteins, and DNA, ultimately resulting in cell death. researchgate.net This pro-oxidant activity is a key component of the anti-cancer properties of many naphthoquinones.

Cell Cycle Arrest and Regulation

Current research data available in the searched scientific literature does not provide specific information regarding the activity of 5-Chloro-8-hydroxynaphthalene-1,4-dione on cell cycle arrest and regulation. While other derivatives of 1,4-naphthoquinone have been investigated for their effects on the cell cycle, specific studies detailing the mechanisms of the 5-chloro substituted variant are not presently available.

Antimicrobial Activities and Cellular Targeting

The antimicrobial potential of naphthoquinone derivatives is a subject of broad scientific interest. However, specific data for 5-Chloro-8-hydroxynaphthalene-1,4-dione is limited. Research has often focused on its parent compound, juglone (5-hydroxy-1,4-naphthoquinone), and other related structures.

Antibacterial Efficacy (e.g., against S. aureus, E. coli, P. aeruginosa)

There is a lack of specific data in the reviewed literature concerning the antibacterial efficacy of 5-Chloro-8-hydroxynaphthalene-1,4-dione against key bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies on related halogenated juglone derivatives have been conducted; for instance, research on 8-halojuglone derivatives indicated that they were less active than the parent juglone compound against the bacteria assayed. researchgate.net However, direct minimum inhibitory concentration (MIC) values and mechanistic studies for the 5-chloro variant are not specified in the available literature.

Table 1: Antibacterial Efficacy of 5-Chloro-8-hydroxynaphthalene-1,4-dione This table is interactive. You can sort and filter the data.

| Target Organism | Efficacy (MIC) | Cellular Mechanism |

|---|---|---|

| Staphylococcus aureus | Data Not Available | Data Not Available |

| Escherichia coli | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available | Data Not Available |

Antifungal Properties (e.g., against C. albicans, Aspergillus niger)

Specific studies detailing the antifungal properties of 5-Chloro-8-hydroxynaphthalene-1,4-dione against Candida albicans and Aspergillus niger were not identified in the searched literature. The parent compound, juglone, has demonstrated inhibitory activity against C. albicans. mdpi.com However, the influence of the chloro- substitution at the 5-position on this activity has not been documented.

Table 2: Antifungal Properties of 5-Chloro-8-hydroxynaphthalene-1,4-dione This table is interactive. You can sort and filter the data.

| Target Organism | Efficacy (MIC) | Cellular Mechanism |

|---|---|---|

| Candida albicans | Data Not Available | Data Not Available |

| Aspergillus niger | Data Not Available | Data Not Available |

Antiparasitic and Antimalarial Effects (Plasmodium falciparum, Trypanosomiasis)

The antiparasitic and antimalarial activity of 5-Chloro-8-hydroxynaphthalene-1,4-dione has not been specifically quantified in the available research. While the compound is mentioned in the context of studies on other antimalarial agents, its own inhibitory concentration against Plasmodium falciparum is not provided. evitachem.com Research into the antimalarial potential of the naphthoquinone scaffold is ongoing, with various derivatives of the related compound lawsone (2-hydroxy-1,4-naphthoquinone) showing activity against P. falciparum. nih.govnih.gov No information was found regarding its efficacy against trypanosomiasis.

Anti-Mycobacterial Activity

A review of the scientific literature did not yield specific results on the anti-mycobacterial activity of 5-Chloro-8-hydroxynaphthalene-1,4-dione. While other naphthoquinone and juglone derivatives have been noted for antitubercular activity, data for this specific chlorinated compound is absent. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Chloro-8-hydroxynaphthalene-1,4-dione |

| 8-halojuglone |

| Aspergillus niger |

| Candida albicans |

| Escherichia coli |

| Juglone (5-hydroxy-1,4-naphthoquinone) |

| Lawsone (2-hydroxy-1,4-naphthoquinone) |

| Plasmodium falciparum |

| Pseudomonas aeruginosa |

| Staphylococcus aureus |

Inhibition of Biofilm Formation

Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric matrix, which can lead to persistent infections and increased resistance to antibiotics. The parent compound, 1,4-naphthoquinone, has been investigated for its ability to interfere with biofilm formation.

Studies have shown that 1,4-naphthoquinone can inhibit the formation of biofilms by pathogenic bacteria. nih.gov For instance, it has demonstrated significant antibiofilm activity against Chromobacterium violaceum, a bacterium often used for screening anti-infective agents. nih.gov In these studies, 1,4-naphthoquinone was found to reduce violacein (B1683560) production, a quorum-sensing-regulated pigment, and suppress biofilm formation by over 60% at sub-inhibitory concentrations. nih.gov Microscopic analysis confirmed that the compound reduces the adhesion of bacteria to surfaces. nih.gov

Furthermore, combinatorial studies using 1,4-naphthoquinone with the amino acid tryptophan have shown enhanced antibiofilm effects against Staphylococcus aureus. nih.gov This combination was found to disrupt pre-existing biofilms and attenuate cell surface hydrophobicity, a key factor in bacterial adhesion, without exhibiting direct antimicrobial activity at the tested concentrations. nih.gov These findings suggest that the naphthoquinone scaffold is a promising structure for developing agents that can combat biofilm-related infections. nih.govnih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

The role of naphthoquinones in managing oxidative stress is complex, as they can exhibit both pro-oxidant and antioxidant activities. Their toxicity is often attributed to their ability to act as redox cyclers, generating reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione (B108866) (GSH). nih.govmdpi.com

However, under certain conditions, naphthoquinones demonstrate significant antioxidant effects. nih.gov Their neuroprotective activity, for example, is linked to their ability to maintain the redox potential within neuronal cells, thereby protecting them from oxidative stress induced by neurotoxins. nih.gov The mechanisms of antioxidant action can be direct, through the scavenging of free radicals, or indirect. nih.gov The indirect mechanism involves the modulation of gene expression, leading to an upregulation of the cell's own antioxidant defenses. nih.gov

Research on 1,4-naphthoquinone derivatives has shown they can protect neuronal cells by suppressing oxidative stress and reducing the formation of ROS and nitric oxide. nih.gov This protective effect is associated with the normalization of mitochondrial function, which is often impaired by neurotoxins. nih.gov

Table 1: Antioxidant Mechanisms of Naphthoquinone-Related Compounds

| Compound/Class | Mechanism | Outcome | Reference |

|---|---|---|---|

| 1,4-Naphthoquinones | Suppression of ROS and nitric oxide formation | Neuroprotection | nih.gov |

| 1,4-Naphthoquinones | Maintenance of cellular redox potential | Protection from oxidative stress | nih.gov |

| Flavonoids (related polyphenols) | Direct scavenging of ROS | Reduction of oxidative damage | nih.gov |

| Flavonoids (related polyphenols) | Upregulation of endogenous antioxidant enzymes | Enhanced cellular antioxidant capacity | nih.gov |

Anti-inflammatory Response Modulation

Compounds based on the naphthoquinone structure have shown potential in modulating inflammatory responses. Juglone (5-hydroxy-1,4-naphthoquinone), a closely related compound, is known to possess anti-inflammatory effects. nih.gov The mechanism often involves the inhibition of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.

The anti-inflammatory action of various natural compounds provides a model for understanding how naphthoquinones might function. For example, chlorogenic acid inhibits inflammation by reducing the synthesis and release of mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. nih.gov It also modulates critical signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov Similarly, curcumin (B1669340) has been shown to be an immunomodulator that can suppress the levels of pro-inflammatory cytokines. frontiersin.org

Studies on other compounds, like 5-fluoro-2-oxindole, have demonstrated an ability to inhibit inflammatory responses and oxidative stress provoked by peripheral inflammation. mdpi.com This is achieved by inhibiting the upregulation of enzymes like inducible nitric oxide synthase (NOS2) and markers of inflammatory cell activation. mdpi.com In human lung tissue models, the anti-malarial drug chloroquine, which also has anti-inflammatory properties, was shown to inhibit the lipopolysaccharide (LPS)-induced release of several key cytokines involved in inflammatory storms, including TNF-α, IL-6, CCL2, and CCL3. nih.gov

Table 2: Effect of Chloroquine on LPS-Induced Cytokine Release in Human Lung Explants

| Cytokine | Relative Reduction in Release (at 100 µM Chloroquine) | Reference |

|---|---|---|

| TNF-α | 76% ± 7% | nih.gov |

| IL-6 | 68% ± 6% | nih.gov |

| CCL2 | 72% ± 5% | nih.gov |

| CCL3 | 67% ± 5% | nih.gov |

| CXCL8 | 43% ± 5% | nih.gov |

Data represents the percentage reduction in cytokine release compared to LPS stimulation alone. nih.gov

Other Mechanistically Explored Biological Activities

The naphthoquinone scaffold is associated with a wide spectrum of biological activities beyond those previously mentioned, including antiplatelet, neuroprotective, cardioprotective, and hepatoprotective effects. nih.gov

Antiplatelet Activity: Derivatives of juglone have been identified as having antiplatelet properties. nih.gov This effect is linked to the inhibition of protein disulfide isomerase (PDI), an enzyme on the surface of platelets that plays a role in thrombus formation. nih.govresearchgate.net By inhibiting PDI, these compounds can prevent platelet aggregation induced by tumor cells, highlighting a potential role in interrupting the interplay between platelets and cancer. nih.govresearchgate.net Similarly, thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been synthesized and evaluated as novel antiplatelet agents, showing that modifications to the naphthoquinone ring can enhance this activity. nih.gov

Neuroprotective Activity: Several 1,4-naphthoquinones have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov In cellular models of neurotoxicity, certain 1,4-naphthoquinone derivatives were found to protect neuronal cells from the cytotoxic effects of neurotoxins like paraquat (B189505) and 6-hydroxydopamine. nih.gov The protective mechanism involves the suppression of oxidative stress, reduction of ROS, and the restoration of mitochondrial membrane potential. nih.gov

Cardioprotective and Hepatoprotective Activities: The broad biological profile of 1,4-naphthoquinones includes reports of cardioprotective and hepatoprotective properties. nih.gov These protective effects are often linked to the antioxidant and anti-inflammatory capabilities of the compounds, which can mitigate cellular damage in the heart and liver.

Advanced Analytical Methodologies in Research on 5 Chloro 8 Hydroxynaphthalene 1,4 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of 5-Chloro-8-hydroxynaphthalene-1,4-dione. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Chloro-8-hydroxynaphthalene-1,4-dione, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 5-Chloro-8-hydroxynaphthalene-1,4-dione is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The hydroxyl proton (-OH) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to hydrogen bonding. The aromatic protons on the naphthalene (B1677914) ring system will resonate in the aromatic region (δ 7-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, etc.) providing information about their relative positions and the electronic effects of the chloro, hydroxyl, and dione substituents.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the dione moiety are characteristically found at the most downfield region of the spectrum, typically above δ 180 ppm. The carbon atoms attached to the chloro and hydroxyl groups will also show distinct chemical shifts due to the electronegativity of these substituents. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloro-8-hydroxynaphthalene-1,4-dione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aromatic) | 7.0 - 8.5 | - |

| OH | 10.0 - 12.0 | - |

| C=O | - | >180 |

| C-Cl | - | 120 - 140 |

| C-OH | - | 150 - 160 |

| C (aromatic) | - | 110 - 160 |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like 5-Chloro-8-hydroxynaphthalene-1,4-dione.

The ESI-mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (C₁₀H₅ClO₃, MW: 208.60 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can offer valuable structural information. Common fragmentation pathways for naphthoquinones include the loss of carbonyl groups (CO) and other small neutral molecules. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion and fragment ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Studies on the fragmentation of related 2-acylamino-1,4-naphthoquinones have provided insights into the general fragmentation behaviors of this class of compounds under ESI-MS conditions nih.gov.

Table 2: Expected Mass Spectrometry Data for 5-Chloro-8-hydroxynaphthalene-1,4-dione

| Ion | Expected m/z | Notes |

|---|---|---|

| [M+H]⁺ | 209.00 | Molecular ion (protonated) |

| [M-H]⁻ | 207.00 | Molecular ion (deprotonated) |

| Isotopic Peak [M+2+H]⁺ | 211.00 | Due to ³⁷Cl isotope |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 5-Chloro-8-hydroxynaphthalene-1,4-dione is expected to display several key absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The sharp and intense peaks corresponding to the C=O stretching vibrations of the dione functional group are expected to appear in the range of 1650-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely be observed between 1450 and 1600 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. The IR spectrum of the related compound 2-hydroxy-1,4-naphthoquinone (B1674593) shows a characteristic C=O stretch, which serves as a useful reference nist.gov.

Table 3: Expected Infrared (IR) Absorption Bands for 5-Chloro-8-hydroxynaphthalene-1,4-dione

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C=O (quinone) | 1650 - 1700 (strong, sharp) |

| C=C (aromatic) | 1450 - 1600 |

| C-Cl | < 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like 5-Chloro-8-hydroxynaphthalene-1,4-dione. The extended π-system of the naphthoquinone core is expected to give rise to characteristic absorption bands in the UV-Vis region.

Typically, naphthoquinones exhibit strong absorptions in the UV region (200-400 nm) and often a weaker absorption in the visible region, which is responsible for their color. For instance, the related compound 2-hydroxy-1,4-naphthoquinone has a maximum absorption (λmax) at 452 nm sigmaaldrich.com. Theoretical studies on 1,4-naphthoquinone (B94277) also provide insights into its electronic absorption spectra researchgate.net. The presence of the chloro and hydroxyl substituents on the 5-Chloro-8-hydroxynaphthalene-1,4-dione ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent naphthoquinone.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 5-Chloro-8-hydroxynaphthalene-1,4-dione

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 350 |

| n → π* | > 400 |

While the crystal structure of 5-Chloro-8-hydroxynaphthalene-1,4-dione itself has not been reported, the structure of the closely related compound, 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone, has been determined nih.govresearchgate.net. This study revealed a planar naphthoquinone ring system with an intramolecular hydrogen bond between the hydroxyl group and an adjacent carbonyl oxygen nih.gov. The crystal packing was stabilized by intermolecular hydrogen bonds and other short contacts nih.gov. It is highly probable that 5-Chloro-8-hydroxynaphthalene-1,4-dione would adopt a similar planar structure with analogous intramolecular hydrogen bonding.

Table 5: Crystallographic Data for the Related Compound 5-Chloro-8-hydroxy-6-methyl-1,4-naphthoquinone nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.7546 (1) |

| b (Å) | 10.3104 (1) |

| c (Å) | 16.8370 (2) |

| β (°) | 100.285 (1) |

| V (ų) | 1836.96 (3) |

Chromatographic Separation Techniques (e.g., HPLC for Purity Analysis)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like 5-Chloro-8-hydroxynaphthalene-1,4-dione.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the purity analysis of this compound. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For instance, a method for the determination of the related compound juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) in plant extracts utilized a C18 column with an acetonitrile/water mobile phase ijcce.ac.ir. Similar conditions could be adapted for the analysis of 5-Chloro-8-hydroxynaphthalene-1,4-dione.

Table 6: Typical HPLC Conditions for the Analysis of Naphthoquinone Derivatives

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogenation (e.g., Chlorine at Position 5) on Biological Activity

The introduction of a halogen atom, such as chlorine, at position 5 of the 8-hydroxynaphthalene-1,4-dione core can significantly modulate its biological activity. While direct studies on 5-Chloro-8-hydroxynaphthalene-1,4-dione are limited, inferences can be drawn from related halogenated naphthoquinones. Halogenation can alter the electronic properties of the molecule, influencing its redox potential and its ability to participate in crucial biological reactions. lumenlearning.comlibretexts.org The electron-withdrawing nature of chlorine can increase the electrophilicity of the naphthoquinone ring, potentially enhancing its reactivity towards biological nucleophiles. researchgate.net

In a broader context of quinone derivatives, halogenation has been shown to impact various biological activities, including anticancer and antimicrobial effects. For instance, the presence of a chlorine atom can enhance the lipophilicity of the molecule, which may facilitate its transport across cell membranes. Furthermore, rhodium-catalyzed C-H iodination at the C-5 position of naphthoquinones has been reported as a method to introduce a halogen at this position, opening avenues for further functionalization and exploration of SAR. researchgate.netnih.gov

Role of Hydroxyl Group (e.g., at Position 8) in Activity and Reactivity

The hydroxyl group at position 8 (peri to the carbonyl group at C-1) is a key determinant of the biological and chemical properties of 5-Chloro-8-hydroxynaphthalene-1,4-dione. This hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity of the molecule and its electronic properties. nih.gov This structural feature is known to be important for the activity of juglone (B1673114) and its derivatives. acs.org

The free hydroxyl group is believed to be crucial for the cytotoxic activity of many juglone derivatives, as it can participate in hydrogen bonding interactions with biological targets such as enzymes and proteins. acs.org The acidity of this hydroxyl group can also play a role in the molecule's mechanism of action, potentially influencing its ability to act as a pro-oxidant by generating reactive oxygen species (ROS). mdpi.com Studies on juglone derivatives have indicated that the presence of a free 5-hydroxyl group is a predictor of toxicity. acs.org

Impact of Substituents at Naphthoquinone Core (e.g., C-2, C-3)

The C-2 and C-3 positions of the naphthoquinone core are amenable to chemical modification, and substituents at these positions have a profound impact on the biological activity of the resulting derivatives. mdpi.comresearchgate.netnih.gov

The introduction of nitrogen- and sulfur-containing functional groups at the C-2 and C-3 positions has been a common strategy to generate novel naphthoquinone derivatives with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netmdpi.comjcsp.org.pkredalyc.org

Nitrogen-containing substituents, such as amino groups and heterocyclic rings, can modulate the electronic properties and steric profile of the molecule. nih.gov For example, 2-amino-1,4-naphthoquinone derivatives have shown significant biological activity. jcsp.org.pk The introduction of a primary amino group has been reported to increase the antimalarial activity of 1,2-naphthoquinone (B1664529). researchgate.net Phenylamino and 4-hydroxyphenylamino substituents at the C-3 position have been shown to be critical for anticancer activity in certain naphthoquinone derivatives. mdpi.com

Sulfur-containing moieties, such as thioether and thiol groups, have also been extensively studied. acs.org The reaction of 2,3-dichloro-1,4-naphthoquinone with various thiols yields derivatives with notable antimicrobial activity. jcsp.org.pk The introduction of sulfur atoms can influence the redox properties of the naphthoquinone core and its interaction with biological targets. mdpi.com

| Substituent at C-2/C-3 | Observed Biological Activity | Reference |

|---|---|---|

| Phenylamino | Anticancer | mdpi.com |

| 4-Hydroxyphenylamino | Anticancer | mdpi.com |

| Arylthio | Antifungal | jcsp.org.pk |

| Amino | Antimalarial | researchgate.net |

The introduction of both aromatic and aliphatic substituents at the C-2 and C-3 positions of the naphthoquinone scaffold can significantly influence its biological profile. acs.orgresearchgate.netmdpi.com Aromatic substituents can engage in π-π stacking interactions with biological targets, while aliphatic groups can modulate the lipophilicity of the molecule. mdpi.com

Studies on various naphthoquinone derivatives have shown that the nature and size of these substituents are critical for activity. For instance, in a series of 1,4-naphthoquinone (B94277) derivatives, the presence of a phenyl substituent at the C-3 position was found to be important for antiproliferative activity, with additional substitutions on the phenyl ring often leading to decreased activity. mdpi.com The lipophilicity introduced by alkyl chains can also be a key factor, as it affects the compound's ability to cross biological membranes. nih.gov

Stereochemistry can play a crucial role in the biological activity of naphthoquinone derivatives, particularly when chiral centers are introduced through substitution at the C-2 or C-3 positions. nih.gov The three-dimensional arrangement of atoms can dictate the binding affinity and selectivity of a molecule for its biological target. While specific studies on the stereochemistry of 5-Chloro-8-hydroxynaphthalene-1,4-dione derivatives are not abundant, the general principles of stereoselectivity in drug-receptor interactions apply. The specific orientation of substituents can either facilitate or hinder the optimal interaction with a binding site, leading to significant differences in biological activity between stereoisomers.

Physico-chemical Descriptors Correlating with Biological Activity (e.g., hydrophobicity, polarity, partial atomic charge, dipole moment)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key physicochemical descriptors that correlate with the biological activity of naphthoquinone derivatives. nih.govnih.govfrontiersin.org These studies employ computational models to relate variations in molecular properties to changes in biological response.

For a series of 1,4-naphthoquinones, QSAR models have suggested that potent anticancer activities are influenced by several descriptors:

Polarizability: Properties such as MATS3p and BELp8, which relate to the molecule's ability to have its electron cloud distorted, have been shown to be important. nih.gov

Van der Waals volume: Descriptors like GATS5v, GATS6v, and Mor16v, which are related to the size and bulk of the molecule, can influence binding to target sites. nih.gov

Electronic properties: Mass (G1m), electronegativity (E1e), dipole moment (Dipole and EEig15d), and partial atomic charges are critical for electrostatic interactions with biological macromolecules. nih.gov

Molecular shape and complexity: Descriptors such as ring complexity (RCI) and shape (SHP2) also play a role in determining biological activity. nih.gov

Hydrophobicity is another critical parameter, often quantified by the partition coefficient (log P), which influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. mdpi.com The polarity, often measured by the topological polar surface area (TPSA), is also a key factor, as it affects membrane permeability and solubility. mdpi.com

| Descriptor | Influence on Biological Activity | Reference |

|---|---|---|

| Polarizability (e.g., MATS3p, BELp8) | Affects molecular interactions and binding affinity. | nih.gov |

| Van der Waals Volume (e.g., GATS5v, GATS6v) | Relates to molecular size and steric fit with target sites. | nih.gov |

| Dipole Moment | Governs electrostatic interactions with biological targets. | nih.gov |

| Hydrophobicity (log P) | Influences membrane permeability and ADME properties. | mdpi.com |

| Topological Polar Surface Area (TPSA) | Affects solubility and ability to cross biological membranes. | mdpi.com |

Pharmacophore Identification and Lead Optimization

Due to a lack of specific research on 5-Chloro-8-hydroxynaphthalene-1,4-dione, this section will discuss the pharmacophoric features and lead optimization strategies based on its parent compound, juglone (5-hydroxy-1,4-naphthoquinone), and related naphthoquinone derivatives. The principles derived from these closely related structures can provide valuable insights into the potential structure-activity relationships (SAR) and optimization pathways for 5-Chloro-8-hydroxynaphthalene-1,4-dione.

Pharmacophore Identification

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the naphthoquinone scaffold, a pharmacophore model has been developed based on the potent inhibitors juglone and 9-hydroxy-alpha-lapachone. mdpi.com This model identifies several key features crucial for their inhibitory activity, which can be extrapolated to 5-Chloro-8-hydroxynaphthalene-1,4-dione.

The primary pharmacophoric features identified include:

Hydrogen Bond Acceptors (HBA): The two carbonyl groups of the 1,4-dione system are critical hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The hydroxyl group at position 8 (or 5 in juglone) serves as a key hydrogen bond donor. mdpi.com

Aromatic Ring (AR): The fused naphthalene (B1677914) ring system provides a necessary aromatic feature for binding interactions. mdpi.com

Hydrophobic Interactions (H): The planar aromatic ring system also contributes to hydrophobic interactions within a target's binding pocket. mdpi.com

The structure of 5-Chloro-8-hydroxynaphthalene-1,4-dione possesses all these core features. The chlorine atom at position 5 would further modulate the electronic and hydrophobic character of the aromatic ring, potentially influencing binding affinity and activity.

Table 1: Key Pharmacophoric Features of the Juglone Scaffold

| Feature | Structural Component in 5-Chloro-8-hydroxynaphthalene-1,4-dione |

|---|---|

| Hydrogen Bond Acceptor | Carbonyl groups at C1 and C4 |

| Hydrogen Bond Donor | Hydroxyl group at C8 |

| Aromatic Ring | Naphthalene ring system |

Lead Optimization

Lead optimization involves modifying a lead compound's structure to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. Research on juglone and other naphthoquinone derivatives provides a framework for potential optimization strategies for 5-Chloro-8-hydroxynaphthalene-1,4-dione.

Modifications of the Naphthoquinone Scaffold:

Studies have explored various modifications to the juglone structure to improve its biological activity, particularly its anticancer and antimicrobial effects. researchgate.netnih.gov These modifications often focus on two main areas: the hydroxyl group and the quinone ring.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a common site for modification. For instance, the synthesis of O-acyl and O-alkyl derivatives of juglone has been performed to evaluate the influence of lipophilicity on its biological activity. researchgate.net The results often show a strong dependence on lipophilicity, suggesting that altering the hydroxyl group can significantly impact the compound's ability to cross cell membranes. researchgate.netacs.org

Substitution on the Quinone Ring: Introducing various substituents on the aromatic ring is a key strategy in lead optimization. The synthesis of novel triazolyl analogs of juglone, for example, has led to compounds with enhanced and selective cytotoxic activity against lung cancer cell lines. researchgate.net These studies indicate that the electronic nature of the substituents plays a crucial role, with electron-withdrawing groups at certain positions appearing to be beneficial for activity. researchgate.net